N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)benzo[d]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O2S2/c24-19(18-21-14-7-1-3-9-16(14)26-18)23(12-13-6-5-11-25-13)20-22-15-8-2-4-10-17(15)27-20/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBAVCCSCDAVAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)N(CC3=CC=CO3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with benzo[d]thiazole derivatives and furan-2-carboxylic acid. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzo[d]thiazole moiety can be reduced to form dihydrobenzo[d]thiazole derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl) can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted benzo[d]thiazole and furan derivatives, which can be further utilized in different applications.
Scientific Research Applications
N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)benzo[d]thiazole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The target compound’s structure includes a furan-2-ylmethyl group and two benzothiazole rings . Below is a comparative analysis of analogs with variations in substituents, heterocycles, and functional groups:
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name | Substituents/Modifications | Molecular Formula | Molecular Weight | Key Properties | Evidence ID |
|---|---|---|---|---|---|
| Target Compound : N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)benzo[d]thiazole-2-carboxamide | Furan-2-ylmethyl, dual benzothiazole | Not explicitly provided | ~414.5 (estimated) | Likely moderate lipophilicity due to furan | [12], [18] |
| N-(furan-2-ylmethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide | Tosylpyrrolidine, 6-methyl-benzothiazole | C25H25N3O4S2 | 495.6 | Increased bulk; potential enhanced stability | [18] |
| (E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2-ylidene)benzo[d]thiazole-2-carboxamide | Acetamido, 3-methyl-benzothiazole | C18H14N4O2S2 | 382.5 | Higher polarity due to acetamido group | [15] |
| N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride | Morpholinoethyl, 6-ethyl-benzothiazole (HCl salt) | C23H25ClN4O2S2 | 489.1 | Improved solubility (salt form) | [16] |
| N-(benzo[d]thiazol-2-yl)-2-chlorobenzamide (1.2d) | 2-chlorobenzamide | C14H9ClN2OS | 289.0 | High melting point (201–210°C); halogen-enhanced stability | [3] |
| N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) | Nitro, thiadiazole-thioacetamide | C18H13N7O3S3 | 479.5 | Electron-withdrawing nitro group; kinase inhibition focus | [4] |
Physicochemical and Pharmacokinetic Trends
- Lipophilicity: Furan-containing compounds (e.g., target compound) are moderately lipophilic, whereas morpholinoethyl or acetamido derivatives () exhibit higher polarity or solubility .
- Thermal Stability : Halogenated analogs (e.g., 1.2d) demonstrate superior thermal stability (melting points >200°C) compared to furan derivatives, likely due to stronger halogen bonding .
Biological Activity
N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)benzo[d]thiazole-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆N₄O₂S |
| Molecular Weight | 352.4 g/mol |
| CAS Number | 1013795-26-0 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting with the formation of the benzothiazole ring followed by the introduction of furan and carboxamide groups. Various catalysts and reaction conditions are employed to optimize yield and purity.
Antitumor Activity
Research indicates that compounds containing benzothiazole moieties exhibit significant antitumor properties. For instance, derivatives with similar structures have shown cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) with IC₅₀ values in the low micromolar range . The structure–activity relationship (SAR) studies suggest that specific substitutions on the benzothiazole ring enhance cytotoxicity.
Antimicrobial Properties
Several studies have reported the antimicrobial activity of benzothiazole derivatives. The compound has demonstrated effectiveness against a range of bacterial strains, showing potency comparable to standard antibiotics like norfloxacin. In vitro assays indicated that certain derivatives possess minimal inhibitory concentrations (MIC) that are significantly lower than those of conventional treatments .
The proposed mechanisms for the biological activity of this compound include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways, particularly in cancer cells.
- DNA Interaction : It is hypothesized that this compound can intercalate into DNA or bind to DNA-associated proteins, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that benzothiazole derivatives can induce oxidative stress in microbial cells, leading to cell death .
Case Studies
- Anticancer Screening : A study evaluated various benzothiazole derivatives, including this compound, against multiple cancer cell lines. The results indicated significant cytotoxicity with IC₅₀ values ranging from 1.61 to 1.98 µg/mL, outperforming established chemotherapeutics like doxorubicin .
- Antimicrobial Evaluation : Another investigation focused on the antibacterial properties of related compounds, revealing effective inhibition against Staphylococcus aureus and Escherichia coli, with some derivatives exhibiting MIC values lower than those of reference antibiotics .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)benzo[d]thiazole-2-carboxamide, and how do reaction conditions influence yield?
- Answer : Synthesis typically involves multi-step protocols:
- Amide coupling : Use of benzothiazole-2-carboxylic acid derivatives with furan-2-ylmethylamine under carbodiimide-mediated conditions (e.g., EDC/HOBT) in anhydrous DMF or THF .
- Microwave-assisted synthesis : For accelerated reactions, microwave irradiation (180°C, DMF solvent) reduces reaction time from hours to minutes, achieving yields up to 77% for related benzothiazole carboxamides .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethyl acetate/hexane) ensures >95% purity, confirmed by HPLC .
- Key variables : Solvent polarity (DMF vs. THF), catalyst (CuI for azide-alkyne cycloadditions), and temperature critically affect yield. For example, microwave methods improve efficiency over conventional reflux .
Q. Which analytical techniques validate the structural integrity of this compound?
- Answer :
- 1H/13C NMR : Confirms substitution patterns (e.g., furan methylene protons at δ 4.8–5.2 ppm; benzothiazole carbons at ~160–170 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]+ expected m/z 424.0921 for C20H14N3O2S2) with <3 ppm error .
- HPLC : Purity ≥98% using C18 columns (acetonitrile/water gradients, UV detection at 254 nm) .
- IR spectroscopy : Detects amide C=O stretches (~1650–1680 cm⁻¹) and furan ring vibrations (~750 cm⁻¹) .
Advanced Research Questions
Q. How does tautomerism in the benzothiazole rings impact electronic properties and reactivity?
- Answer :
- Ground-state tautomerism : DFT studies show equilibrium between enol (amide NH) and keto (benzothiazole N) forms, stabilizing the latter due to aromaticity .
- Excited-state proton transfer (ESPT) : UV/Vis and fluorescence spectroscopy reveal ESPT in analogs like N-(benzo[d]thiazol-2-yl)picolinamide, causing dual emission bands (450–550 nm) .
- Reactivity implications : The keto form enhances electrophilicity at the carboxamide carbon, facilitating nucleophilic substitutions (e.g., with amines or thiols) .
Q. What in vitro and computational strategies assess anti-inflammatory activity?
- Answer :
- COX-2 inhibition assays : Measure IC50 values using purified enzyme or LPS-induced RAW264.7 cells (e.g., related analogs show IC50 ~5–20 µM) .
- Molecular docking : AutoDock/Vina models predict binding to COX-2’s hydrophobic pocket (PDB: 5KIR), with furan methyl groups enhancing van der Waals interactions .
- SAR studies : Substituting the furan with bulkier aryl groups (e.g., 4-methoxyphenyl) reduces activity due to steric clashes .
Q. How do structural modifications enhance inhibitory potency against Alzheimer’s-related targets like ABAD/17β-HSD10?
- Answer :
- Urea/thiourea derivatives : Replacing the carboxamide with thiourea (e.g., 1-(benzo[d]thiazol-2-yl)-3-phenylthiourea) increases ABAD inhibition (IC50 ~0.8 µM vs. 5 µM for parent compound) via stronger H-bonding with Tyr168 .
- Substituent effects : Electron-withdrawing groups (e.g., 4-Cl on phenyl) improve binding affinity by 3-fold, confirmed by X-ray crystallography of analog-enzyme complexes .
Q. What computational models predict interactions with kinase targets like RIPK3?
- Answer :
- Molecular dynamics (MD) simulations : GROMACS/AMBER trajectories (100 ns) analyze binding stability to RIPK3’s ATP-binding pocket (e.g., hydrogen bonds with Lys50 and Asp161) .
- Free energy calculations : MM-PBSA/GBSA methods estimate ΔGbind for analogs, correlating with experimental IC50 values (R² >0.85) .
- Pharmacophore modeling : Identifies critical features: benzothiazole (hydrophobic), carboxamide (H-bond acceptor), and furan (π-π stacking) .
Contradictions and Resolutions
- Synthesis yields : Conventional methods (e.g., reflux in THF) yield 16–59% , while microwave-assisted routes achieve 77% . Resolution: Optimize solvent (DMF) and energy input for scalability.
- Bioactivity variability : Anti-inflammatory vs. neuroprotective activities depend on substituents (e.g., furan vs. morpholine), necessitating parallel SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
